![molecular formula C15H12F3NO3 B4737925 N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide](/img/structure/B4737925.png)
N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide, commonly known as DMTF, is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. DMTF is a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate. In
Mechanism of Action
DMTF exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins. By inhibiting HSP90, DMTF disrupts the normal functioning of various signaling pathways that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects
DMTF has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DMTF induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, DMTF inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In the brain, DMTF has been shown to protect neurons from oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. DMTF has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMTF in lab experiments is its high potency and selectivity towards HSP90. This allows researchers to study the specific effects of HSP90 inhibition without affecting other proteins. However, one limitation of using DMTF is its low solubility in water, which can make it difficult to administer in vivo. In addition, DMTF can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DMTF. One area of interest is the development of DMTF analogs with improved pharmacokinetic properties and lower toxicity. Another area of interest is the study of DMTF in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the role of DMTF in other biological processes such as autophagy and protein degradation is an area of active research.
Scientific Research Applications
DMTF has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug development. In cancer research, DMTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DMTF has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug development, DMTF has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-8-3-6-11(12(7-8)22-2)19-15(20)9-4-5-10(16)14(18)13(9)17/h3-7H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEIVQWJYLJHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2,3,4-trifluoro-N-(2,4-dimethoxyphenyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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